1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Description

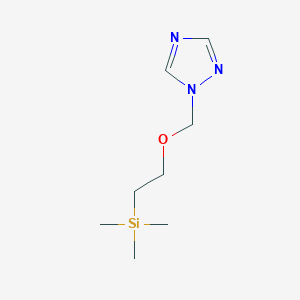

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole (CAS: 136118-56-4, molecular formula: C₈H₁₇N₃OSi, molecular weight: 199.33) is a triazole derivative functionalized with a trimethylsilyl ethoxymethyl (SEM) group. Its bulky, hydrophobic silyl ether substituent distinguishes it from other triazole derivatives, influencing its solubility, reactivity, and applications in medicinal and materials chemistry.

Properties

IUPAC Name |

trimethyl-[2-(1,2,4-triazol-1-ylmethoxy)ethyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3OSi/c1-13(2,3)5-4-12-8-11-7-9-6-10-11/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWQQVXDRKXOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2-(trimethylsilyl)ethoxymethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original triazole compound .

Scientific Research Applications

Pharmacological Applications

The 1,2,4-triazole scaffold is known for its extensive pharmacological properties. Research has shown that derivatives of this compound exhibit various bioactivities:

- Antifungal Activity : Compounds containing the 1,2,4-triazole ring have been extensively studied for their antifungal properties. For instance, certain derivatives have shown enhanced antifungal activity against pathogens such as Candida and Aspergillus species. A study indicated that triazole derivatives could outperform traditional antifungal agents like fluconazole in efficacy against resistant strains .

- Antibacterial Properties : The antibacterial potential of triazole derivatives is notable. Research has demonstrated that specific compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For example, a derivative was reported to have a minimum inhibitory concentration (MIC) comparable to that of ceftriaxone .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of triazole derivatives. One compound demonstrated selective inhibition of COX-2 over COX-1, indicating its potential for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects .

- Anticancer Activity : The 1,2,4-triazole structure has been linked to anticancer properties as well. Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines .

Agricultural Applications

The application of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole extends into agricultural chemistry:

- Fungicides : Triazole compounds are widely used as fungicides in agriculture. Their ability to inhibit fungal growth makes them suitable for protecting crops from fungal diseases. Research indicates that some triazole-based fungicides demonstrate effective control over crop pathogens while being less harmful to beneficial microorganisms .

- Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators, enhancing growth and yield in certain crops by modulating hormonal pathways .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

- Corrosion Inhibitors : Triazole compounds are explored for their ability to inhibit corrosion in metals. Their effectiveness arises from the formation of protective layers on metal surfaces .

- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for various industrial uses .

Case Study 1: Antifungal Efficacy

A study conducted on a series of 1,2,4-triazole derivatives revealed that specific modifications to the structure significantly enhanced antifungal activity against Candida albicans. The most effective compound exhibited an MIC of 0.5 µg/mL compared to fluconazole's MIC of 16 µg/mL .

Case Study 2: Antibacterial Activity

In a comparative study of various triazole derivatives against resistant bacterial strains, one compound demonstrated superior efficacy with an MIC of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus, indicating its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole involves the interaction of the triazole ring with various molecular targets. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at other sites on the molecule. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Triazole Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Reactivity and Stability

- Trimethylsilyl Ethoxy Group : The SEM group in the target compound provides steric bulk and hydrophobicity, enhancing stability against hydrolysis compared to esters (e.g., Ethyl 1H-1,2,4-triazole-1-acetate) and amines .

- Azide-Containing Triazoles : Compounds like 5-azido-1H-tetrazole derivatives exhibit high reactivity due to the azide group, making them sensitive to shock and heat, unlike the more stable SEM-protected triazole .

Physicochemical Properties

- Solubility : The SEM group’s hydrophobicity reduces water solubility compared to amine-substituted triazoles (e.g., 1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine) .

Biological Activity

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole is a derivative of the triazole class, characterized by its unique trimethylsilyl ether functionality. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole. Its molecular formula is , with a molecular weight of 189.32 g/mol. The presence of the trimethylsilyl group enhances its solubility and reactivity in various chemical environments.

This compound acts primarily as a protecting group in organic synthesis. This role is crucial in the selective functionalization of complex molecules. Its mechanism involves the stabilization of reactive intermediates during chemical reactions, which is vital for synthesizing biologically active compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, research has shown that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antibacterial efficacy .

Anti-inflammatory Effects

A study evaluating new 1,2,4-triazole derivatives demonstrated that specific compounds significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures. The most effective derivatives showed a reduction in TNF-α production by approximately 44–60% at optimal concentrations . This suggests that this compound may possess anti-inflammatory properties that warrant further investigation.

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The biological activity of this compound may be linked to its structural analogs that have shown promise in preclinical studies against various cancer types .

Synthesis and Applications

The synthesis of this compound typically involves reacting 1H-1,2,4-triazole with 2-(trimethylsilyl)ethoxymethyl chloride under anhydrous conditions using a base like triethylamine. This method allows for the efficient formation of the desired product while minimizing side reactions.

Applications in Medicinal Chemistry

The compound's utility extends beyond basic research; it is being investigated for potential applications in drug development. Its ability to act as a protecting group facilitates the synthesis of complex molecules that may serve as lead compounds in pharmaceutical research.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 2-(Trimethylsilyl)ethanol | Protecting group for alcohols | Commonly used in organic synthesis |

| 5-Ethynyl-1H-1,2,4-triazole | Antifungal activity | Exhibits broad-spectrum antifungal properties |

| Other Triazoles | Antibacterial and antifungal | Varying degrees of activity based on structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.